molecular formula C18H13BrO3 B13993829 6-Bromo-4-hydroxy-3-(2-phenylethyl)naphthalene-1,2-dione CAS No. 7475-41-4

6-Bromo-4-hydroxy-3-(2-phenylethyl)naphthalene-1,2-dione

Cat. No.: B13993829
CAS No.: 7475-41-4
M. Wt: 357.2 g/mol
InChI Key: SCNDDVOLVVNILU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-hydroxy-3-(2-phenylethyl)naphthalene-1,2-dione is a chemical compound with the molecular formula C18H13BrO3. This compound is known for its unique structure, which includes a bromine atom, a hydroxy group, and a phenylethyl group attached to a naphthalene-1,2-dione core. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-hydroxy-3-(2-phenylethyl)naphthalene-1,2-dione typically involves multiple steps. One common method includes the bromination of 4-hydroxy-3-(2-phenylethyl)naphthalene-1,2-dione. The reaction conditions often involve the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or chloroform, under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-hydroxy-3-(2-phenylethyl)naphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the bromine atom with an amino group would result in an amino derivative of the original compound.

Scientific Research Applications

6-Bromo-4-hydroxy-3-(2-phenylethyl)naphthalene-1,2-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-4-hydroxy-3-(2-phenylethyl)naphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. The hydroxy group and bromine atom play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-(2-phenylethyl)naphthalene-1,2-dione: Lacks the bromine atom, which may result in different reactivity and biological activity.

    6-Bromo-4-hydroxy-3-(2-methylphenyl)naphthalene-1,2-dione: Similar structure but with a methyl group instead of a phenylethyl group, leading to variations in chemical properties.

Uniqueness

6-Bromo-4-hydroxy-3-(2-phenylethyl)naphthalene-1,2-dione is unique due to the presence of both the bromine atom and the phenylethyl group. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

7475-41-4

Molecular Formula

C18H13BrO3

Molecular Weight

357.2 g/mol

IUPAC Name

6-bromo-4-hydroxy-3-(2-phenylethyl)naphthalene-1,2-dione

InChI

InChI=1S/C18H13BrO3/c19-12-7-9-13-15(10-12)16(20)14(18(22)17(13)21)8-6-11-4-2-1-3-5-11/h1-5,7,9-10,20H,6,8H2

InChI Key

SCNDDVOLVVNILU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=C(C3=C(C=CC(=C3)Br)C(=O)C2=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.